![molecular formula C14H32OSn B12554586 4-[Butyl(dipropyl)stannyl]butan-2-ol CAS No. 143326-00-5](/img/structure/B12554586.png)
4-[Butyl(dipropyl)stannyl]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Butyl(dipropyl)stannyl]butan-2-ol is an organotin compound characterized by the presence of a tin atom bonded to butyl and dipropyl groups, as well as a butan-2-ol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(dipropyl)stannyl]butan-2-ol typically involves the reaction of butan-2-ol with butyl(dipropyl)tin chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Butan-2-ol+Butyl(dipropyl)tin chlorideNaOHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Butyl(dipropyl)stannyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tin atom can participate in nucleophilic substitution reactions, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and organometallic reagents (Grignard reagents) are employed.
Major Products Formed
Oxidation: Formation of butan-2-one or butanal.
Reduction: Formation of butane.
Substitution: Formation of various organotin derivatives.
Applications De Recherche Scientifique
4-[Butyl(dipropyl)stannyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[Butyl(dipropyl)stannyl]butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Butyl(dipropyl)stannyl]butan-1-ol
- 4-[Butyl(dipropyl)stannyl]butan-3-ol
- 4-[Butyl(dipropyl)stannyl]butan-2-one
Uniqueness
4-[Butyl(dipropyl)stannyl]butan-2-ol is unique due to the specific positioning of the hydroxyl group on the butan-2-ol moiety, which influences its reactivity and interactions. The combination of butyl and dipropyl groups bonded to the tin atom also imparts distinct chemical properties compared to other organotin compounds.
Propriétés
Numéro CAS |
143326-00-5 |
|---|---|
Formule moléculaire |
C14H32OSn |
Poids moléculaire |
335.11 g/mol |
Nom IUPAC |
4-[butyl(dipropyl)stannyl]butan-2-ol |
InChI |
InChI=1S/C4H9O.C4H9.2C3H7.Sn/c1-3-4(2)5;1-3-4-2;2*1-3-2;/h4-5H,1,3H2,2H3;1,3-4H2,2H3;2*1,3H2,2H3; |
Clé InChI |
YWGSJCLYUMIYOP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCC)(CCC)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


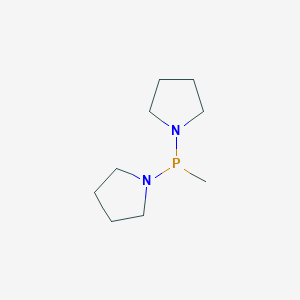

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
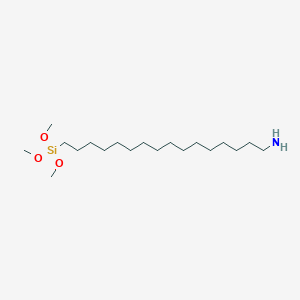
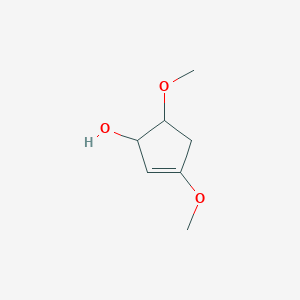
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

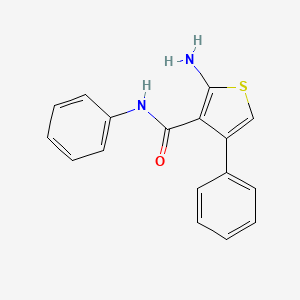
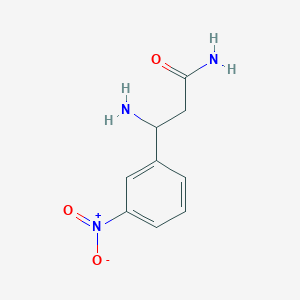

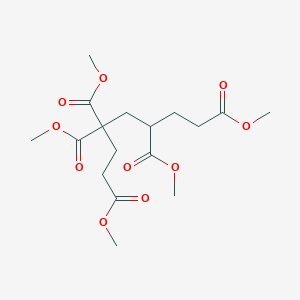

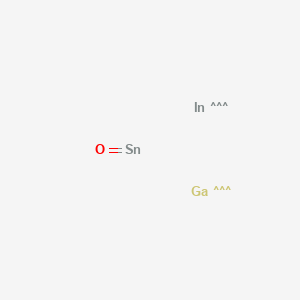
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
